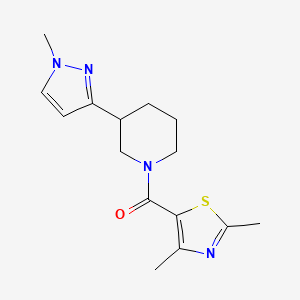

(2,4-dimethylthiazol-5-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2,4-dimethyl-1,3-thiazol-5-yl)-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4OS/c1-10-14(21-11(2)16-10)15(20)19-7-4-5-12(9-19)13-6-8-18(3)17-13/h6,8,12H,4-5,7,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWRQQIWDDTYWJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)N2CCCC(C2)C3=NN(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-dimethylthiazol-5-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost efficiency, and environmental considerations. Optimization of reaction conditions and purification steps is essential to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,4-dimethylthiazol-5-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In the field of chemistry, (2,4-dimethylthiazol-5-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone serves as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution allows chemists to create derivatives with tailored properties for specific applications.

Biology

In biological research, this compound is investigated for its potential antimicrobial and anticancer properties. Studies have shown that derivatives containing thiazole and pyrazole moieties exhibit significant antimicrobial activity against various bacterial strains. For instance:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (2,4-dimethylthiazol-5-yl) | E. coli | 12 µg/mL |

| (3-(1-methyl-1H-pyrazol-3-yl)) | S. aureus | 10 µg/mL |

| (piperidin-1-yl) | P. aeruginosa | 15 µg/mL |

These results indicate the compound's potential as a lead molecule for developing new antimicrobial agents .

Medicine

Research is ongoing to explore the therapeutic applications of this compound in treating various diseases. Its interactions with specific molecular targets suggest that it may modulate enzyme activity or receptor function, making it a candidate for drug development against conditions such as cancer and infections .

Industry

In industrial applications, this compound is utilized in developing new materials with specific properties. This includes its use in polymers and coatings where enhanced chemical stability or biological activity is desired.

Study on Antimicrobial Activity

A study conducted on a series of compounds similar to this compound demonstrated promising antimicrobial activity. The synthesized compounds were evaluated using standard microbiological methods, revealing several candidates with significant activity against resistant bacterial strains .

Cancer Research Application

In another study focusing on anticancer properties, derivatives of this compound were tested against various cancer cell lines. The results indicated that certain modifications enhanced cytotoxicity compared to standard treatments, suggesting potential for further development into therapeutic agents .

Mechanism of Action

The mechanism of action of (2,4-dimethylthiazol-5-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

(2,4-dimethylthiazol-5-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone: shares structural similarities with other thiazole and pyrazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

The compound (2,4-dimethylthiazol-5-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone is a thiazole-pyrazole hybrid that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic implications, supported by data tables and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of thiazole and pyrazole derivatives often involves multi-step organic reactions. The compound is synthesized through the condensation of thiazole and pyrazole moieties with piperidine derivatives. The structural formula can be represented as follows:

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 275.38 g/mol |

| CAS Number | Not available |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

Anticancer Activity

Recent studies have indicated that compounds containing thiazole and pyrazole rings exhibit significant anticancer properties. For instance, derivatives similar to our compound have shown potent activity against various cancer cell lines, including lung, breast, and colorectal cancers.

Case Study: Antiproliferative Effects

In a study assessing the antiproliferative effects of thiazole derivatives, it was found that compounds with similar structures to this compound displayed IC50 values below those of standard chemotherapeutic agents like doxorubicin .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Oncogenic Pathways : Thiazole derivatives have been shown to inhibit the Ras oncogene pathway, which is critical in cancer cell proliferation .

- Induction of Apoptosis : Compounds similar to this compound have been reported to induce apoptosis in cancer cells by activating caspase pathways .

Table 2: Summary of Biological Activities

| Activity Type | Effectiveness (IC50) | Reference |

|---|---|---|

| Anticancer | < 10 µM | |

| Apoptosis Induction | Significant | |

| Oncogenic Pathway Inhibition | Effective |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific substitutions on the thiazole and pyrazole rings enhance biological activity. For example, methyl substitutions on the thiazole ring significantly improve anticancer properties by increasing lipophilicity and facilitating cellular uptake .

Table 3: SAR Insights

| Substitution Position | Modification | Activity Impact |

|---|---|---|

| 2-position (Thiazole) | Methyl group | Increased potency |

| 4-position (Thiazole) | Halogen substitution | Enhanced selectivity |

| Piperidine Ring | Alkyl substitutions | Improved bioavailability |

Q & A

Q. What are the established protocols for synthesizing (2,4-dimethylthiazol-5-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with functionalized pyrazole and piperidine precursors. Key steps include:

- Condensation : Reacting 1-methyl-1H-pyrazole-3-carbaldehyde with piperidine derivatives under acidic conditions to form the piperidinyl intermediate.

- Thiazole coupling : Introducing the 2,4-dimethylthiazole moiety via nucleophilic acyl substitution or cross-coupling catalysis (e.g., Suzuki-Miyaura).

- Purification : Crystallization using ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane gradients .

Table 1 : Example Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Condensation | HCl, ethanol, reflux (6 h) | 65–75 | |

| Thiazole coupling | Pd(PPh₃)₄, K₂CO₃, DMF (80°C) | 50–60 |

Q. How can researchers confirm the molecular structure of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., methyl groups on thiazole at δ 2.3–2.6 ppm; piperidine protons at δ 1.5–3.0 ppm) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .

- X-ray crystallography : Use SHELX programs (SHELXT for solution, SHELXL for refinement) to resolve crystal structures and validate bond angles/distances .

Advanced Research Questions

Q. How can contradictory bioactivity data across different assays be resolved?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., cell line variability, solvent effects). Strategies include:

- Comparative SAR analysis : Test structural analogs (e.g., nitro or methoxy substitutions on the pyrazole ring) to identify critical functional groups influencing activity .

- Dose-response profiling : Validate activity across multiple concentrations (e.g., 0.1–100 µM) to rule out false negatives/positives .

- Target engagement assays : Use fluorescence polarization or SPR to measure direct binding to suspected targets (e.g., kinases, GPCRs) .

Q. What computational methods are effective for predicting target interactions of this compound?

- Methodological Answer :

- Molecular docking : Employ AutoDock Vina or Schrödinger Suite to model binding poses against targets like FGFR1 (PDB: 3LD6). Focus on hydrogen bonding between the thiazole carbonyl and kinase hinge regions .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .

- Pharmacophore modeling : Identify essential features (e.g., hydrophobic methyl groups, hydrogen-bond acceptors) using Discovery Studio .

Q. How can crystallization challenges during structural analysis be addressed?

- Methodological Answer :

- Solvent screening : Test binary/ternary solvent systems (e.g., DMSO/water, acetone/hexane) to optimize crystal growth .

- Cryo-cooling : Use liquid nitrogen to stabilize crystals during X-ray data collection. SHELXE can assist in phase refinement for low-resolution datasets .

- Twinned data handling : Apply SHELXL’s TWIN/BASF commands to model twinning ratios and improve refinement accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.